molecular formula C8H13IO4 B12540870 Methyl 5-(acetyloxy)-4-iodopentanoate CAS No. 653569-81-4

Methyl 5-(acetyloxy)-4-iodopentanoate

Cat. No.: B12540870
CAS No.: 653569-81-4
M. Wt: 300.09 g/mol
InChI Key: QMEXGFHBZCNKGG-UHFFFAOYSA-N
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Description

Methyl 5-(acetyloxy)-4-iodopentanoate is an organic compound characterized by the presence of an acetyloxy group, an iodine atom, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(acetyloxy)-4-iodopentanoate typically involves the esterification of 5-hydroxy-4-iodopentanoic acid with methanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Iodinated by-products.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted pentanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(acetyloxy)-4-iodopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(acetyloxy)-4-iodopentanoate involves its reactivity due to the presence of the acetyloxy and iodine groups. These functional groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(acetyloxy)-4-iodopentanoate is unique due to the combination of the acetyloxy and iodine groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

653569-81-4

Molecular Formula

C8H13IO4

Molecular Weight

300.09 g/mol

IUPAC Name

methyl 5-acetyloxy-4-iodopentanoate

InChI

InChI=1S/C8H13IO4/c1-6(10)13-5-7(9)3-4-8(11)12-2/h7H,3-5H2,1-2H3

InChI Key

QMEXGFHBZCNKGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CCC(=O)OC)I

Origin of Product

United States

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